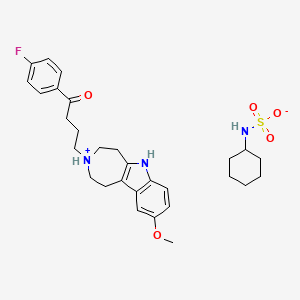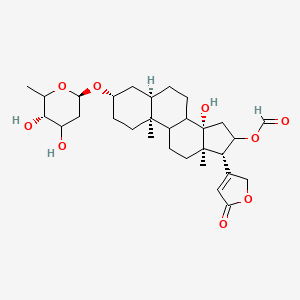
Lanadoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanadoxin, commonly known as digoxin, is a cardiac glycoside derived from the leaves of the digitalis plant. It is primarily used to treat various heart conditions, including heart failure and atrial fibrillation. This compound helps the heart beat more strongly and with a more regular rhythm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanadoxin is typically extracted from the digitalis plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified compound is then crystallized to obtain digoxin in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from digitalis leaves, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .
Analyse Chemischer Reaktionen
Types of Reactions
Lanadoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Lanadoxin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Extensively used in clinical research to study its efficacy and safety in treating heart conditions.
Industry: Utilized in the pharmaceutical industry for the production of cardiac medications.
Wirkmechanismus
Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, thereby improving heart function. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, and its inhibition leads to a cascade of effects that ultimately result in improved cardiac output .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar structure and function but a longer half-life.
Ouabain: A cardiac glycoside with a more potent effect but limited clinical use due to its toxicity.
Deslanoside: A derivative of Lanadoxin with similar pharmacological properties.
Uniqueness
This compound is unique among cardiac glycosides due to its well-established clinical use, relatively short half-life, and extensive research supporting its efficacy and safety. Its ability to improve heart function without significantly increasing mortality makes it a valuable therapeutic agent .
Eigenschaften
CAS-Nummer |
11014-58-7 |
|---|---|
Molekularformel |
C30H44O9 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
Isomerische SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


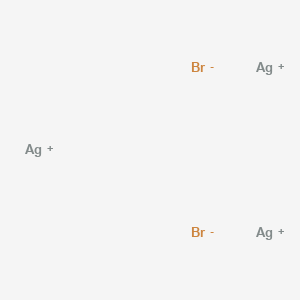
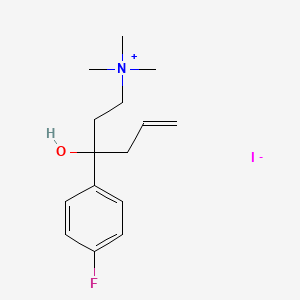


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
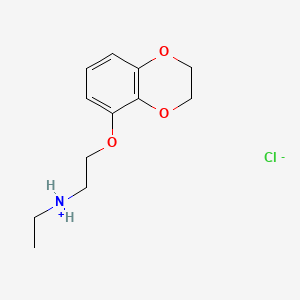
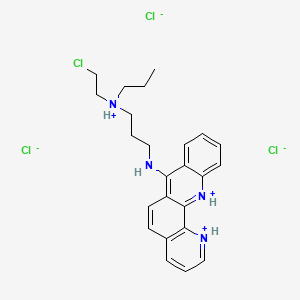
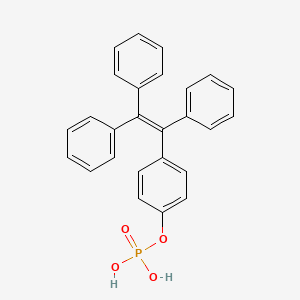
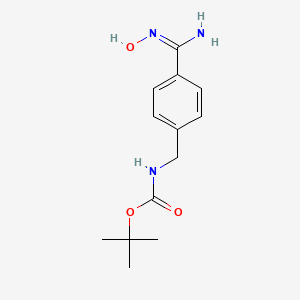

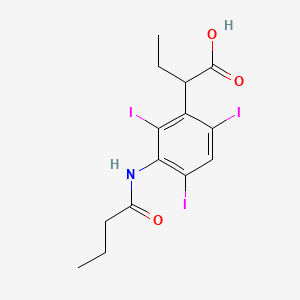
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

